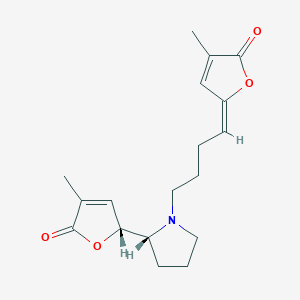
Pandamarilactonine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pandamarilactonine A is an alkaloid isolated from the genus Pandanus, which belongs to the family Pandanaceae. The genus comprises about 700 species, many of which are used in traditional folk medicine for treating various ailments such as leprosy, rheumatism, epilepsy, toothache, and sore throat . This compound features a characteristic pyrrolidinyl butenolide/γ-lactone core structure .
Méthodes De Préparation
The synthesis of Pandamarilactonine A is challenging due to the configurational instability of the pyrrolidin-2-yl butenolide moiety . A concise three-pot protecting-group-free total synthesis of (−)-Pandamarilactonine A has been reported, involving an unexpected syn-diastereoselective asymmetric vinylogous Mannich reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and Ellman (RS)-N-tert-butanesulfinimine . This reaction is followed by desulfinylation and cyclization steps .
Analyse Des Réactions Chimiques
Pandamarilactonine A undergoes various chemical reactions, including:
Oxidation: The oxidation of furan substrates with singlet oxygen is a key step in the synthesis of this compound.
Cyclization: Spiro-N,O-acetalization and elimination reactions are involved in generating the natural product.
Substitution: The vinylogous Mannich reaction is a substitution reaction that plays a crucial role in the synthesis.
Common reagents used in these reactions include tert-butyldimethylsilyloxyfuran, Ellman (RS)-N-tert-butanesulfinimine, and singlet oxygen . The major products formed from these reactions are this compound and its analogs .
Applications De Recherche Scientifique
Pandamarilactonine A has several scientific research applications:
Mécanisme D'action
The mechanism of action of Pandamarilactonine A involves its interaction with molecular targets and pathways related to its pyrrolidinyl butenolide/γ-lactone core structure . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with various biological molecules .
Comparaison Avec Des Composés Similaires
Pandamarilactonine A is compared with other similar compounds, such as:
Pandamarilactonine B, C, D: These compounds share the pyrrolidinyl butenolide/γ-lactone core structure but differ in their stereochemistry and substituents.
Northis compound, B: These compounds are structurally similar but lack certain functional groups present in this compound.
Dubiusamine B: This compound is partially or fully saturated compared to this compound.
The uniqueness of this compound lies in its specific stereochemistry and the challenges associated with its synthesis .
Propriétés
Formule moléculaire |
C18H23NO4 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(5E)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6+/t15-,16-/m1/s1 |
Clé InChI |
HSICZNIIIPFAAO-KOBNLHKSSA-N |
SMILES isomérique |
CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C/3\C=C(C(=O)O3)C |
SMILES canonique |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


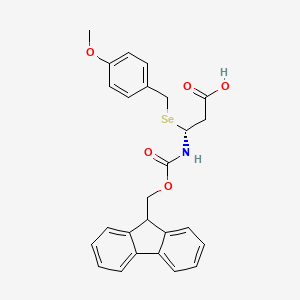
![(1S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B14801136.png)
![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)
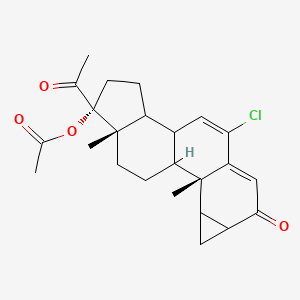
![ethyl 3-[(1E)-2-amino-1-cyanoeth-1-en-1-yl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate](/img/structure/B14801141.png)
![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
![5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B14801172.png)
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-](/img/structure/B14801182.png)
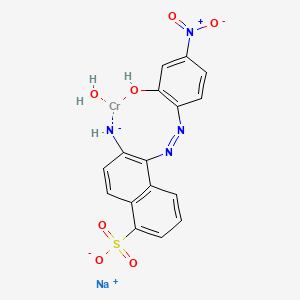
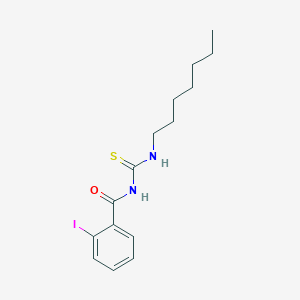
![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
